tert-Butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate tert-Butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1263315-81-6
VCID: VC8459098
InChI: InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(4,5)9-6-7-13-8-9/h9,13H,6-8H2,1-5H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)NC(C)(C)C1CCNC1
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

tert-Butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate

CAS No.: 1263315-81-6

Cat. No.: VC8459098

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate - 1263315-81-6

Specification

CAS No. 1263315-81-6
Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name tert-butyl N-(2-pyrrolidin-3-ylpropan-2-yl)carbamate
Standard InChI InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(4,5)9-6-7-13-8-9/h9,13H,6-8H2,1-5H3,(H,14,15)
Standard InChI Key MNIHYAVDKLMINM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(C)(C)C1CCNC1
Canonical SMILES CC(C)(C)OC(=O)NC(C)(C)C1CCNC1

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of tert-butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate integrates a pyrrolidine ring substituted at the 3-position with a propan-2-yl group, which is further functionalized with a Boc-protected amine. The pyrrolidine ring adopts an envelope conformation, while the Boc group introduces steric bulk to protect the amine during synthetic reactions . Key physicochemical properties are summarized below:

PropertyValue
CAS Registry Number1374658-31-7
Molecular FormulaC13H26N2O2\text{C}_{13}\text{H}_{26}\text{N}_2\text{O}_2
Molecular Weight242.36 g/mol
MDL NumberMFCD24856459

Notably, experimental data on melting point, boiling point, and solubility remain unreported in the literature, likely due to its primary use as an intermediate rather than a standalone therapeutic agent.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of tert-butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate involves multi-step protocols common in heterocyclic chemistry. A representative route, adapted from pyrazolo[1,5-a]pyrimidine derivative synthesis , proceeds as follows:

  • Boc Protection: A pyrrolidine precursor undergoes Boc protection using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base such as triethylamine.

  • Alkylation: The protected amine is alkylated with 2-bromopropane to introduce the propan-2-yl substituent.

  • Cyclization and Functionalization: Subsequent steps may involve cyclization reactions or coupling with aromatic acids, as seen in the synthesis of respiratory syncytial virus (RSV) inhibitors .

For example, in the preparation of RSV fusion protein inhibitors, intermediates analogous to tert-butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate were synthesized via nucleophilic substitution reactions between chlorinated pyrazolopyrimidines and Boc-protected amines .

Applications in Medicinal Chemistry

Role in Antiviral Drug Development

tert-Butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate derivatives have been investigated as RSV fusion protein inhibitors. In one study, pyrazolo[1,5-a]pyrimidine analogs bearing similar Boc-protected amines demonstrated sub-nanomolar half-maximal effective concentration (EC50\text{EC}_{50}) values, rivaling the potency of clinical candidates like presatovir . The pyrrolidine ring’s conformational flexibility enables optimal positioning of pharmacophores within the RSV F protein binding pocket, enhancing inhibitory activity.

Protease Inhibition

The compound’s amine functionality, when deprotected, can coordinate with catalytic residues in protease active sites. For instance, tert-butyl carbamates are recurrent motifs in hepatitis C virus (HCV) NS3/4A protease inhibitors, where they improve metabolic stability and oral bioavailability .

Comparative Analysis with Structural Analogs

To contextualize its chemical behavior, tert-butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate is compared with tert-butyl N-[2-(pyrrolidin-3-yl)ethyl]carbamate (PubChem CID: 21955469) :

PropertyTarget CompoundAnalog (CID: 21955469)
Molecular FormulaC13H26N2O2\text{C}_{13}\text{H}_{26}\text{N}_2\text{O}_2C11H22N2O2\text{C}_{11}\text{H}_{22}\text{N}_2\text{O}_2
Molecular Weight242.36 g/mol214.30 g/mol
Key Structural FeaturePropan-2-yl substituentEthyl linker between pyrrolidine and Boc group

The propan-2-yl group in the target compound introduces greater steric hindrance, potentially altering reactivity in coupling reactions compared to the ethyl-linked analog .

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